{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride
Description
{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride (CAS: 2228326-01-8) is a bicyclic amine hydrochloride derivative with a unique fused-ring structure. Its molecular formula is C₈H₁₄ClF₂N, and it has a molecular weight of 197.65 g/mol . The compound features a bicyclo[4.1.0]heptane core with two fluorine atoms at the 7-position and a methanamine group at the 3-position, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-5(4-11)3-7(6)8;/h5-7H,1-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNJTIQWUOKULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the amine.
Scientific Research Applications
Chemistry
In chemistry, {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclic structure may also contribute to its stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues: Key Differences and Properties
The following table summarizes critical parameters of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride and its structural analogs:
Pharmacological and Industrial Relevance
- Fluorine Substitution: The 7,7-difluoro configuration in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, making it preferable in drug development .
- Bicyclic vs. Monocyclic Systems: Bicyclo[4.1.0]heptane derivatives exhibit greater rigidity than monocyclic amines (e.g., cyclopropane derivatives), improving target binding specificity in enzyme inhibition .
- Applications :
Biological Activity
{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and the presence of fluorine atoms, which can enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H10ClF2N
- Molecular Weight : 181.61 g/mol
- CAS Number : 1393559-66-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and pain pathways.
Target Interactions
- Monoamine Transporters : The compound has been shown to interact with serotonin and norepinephrine transporters, potentially influencing mood and anxiety disorders.
- Voltage-Gated Sodium Channels : It may act as an inhibitor of specific sodium channels, which are crucial in the propagation of nerve impulses and pain signaling pathways.
Biological Activity Data
Case Study 1: Antidepressant-like Effects
In a controlled study involving rodents, this compound was administered to assess its impact on behavior in the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like activity.
Case Study 2: Pain Management
A clinical trial evaluated the efficacy of this compound as an analgesic in patients with chronic pain conditions. Participants reported a marked reduction in pain scores after treatment with the compound over a six-week period, supporting its potential use in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
